Papaveraldine

Catalog No.
S538613
CAS No.
522-57-6
M.F
C20H19NO5
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Papaveraldine

CAS Number

522-57-6

Product Name

Papaveraldine

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H19NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11H,1-4H3

InChI Key

QJTBIAMBPGGIGI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC(=C(C=C32)OC)OC)OC

solubility

Soluble in DMSO

Synonyms

Papaveraldine; Papaveraldine; Xanthaline;

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC(=C(C=C32)OC)OC)OC

The exact mass of the compound Papaveraldine is 353.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94266. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Opiate Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Papaveraldine is a naturally occurring alkaloid found in various poppy species, particularly Papaver somniferum (the opium poppy) []. While not as well-studied as other poppy alkaloids like morphine and codeine, papaveraldine has garnered some interest in scientific research due to its potential biological properties. Here's a breakdown of its current applications:

Antibacterial Activity:

Studies have explored papaveraldine's potential as an antibacterial agent. Research suggests it exhibits activity against some bacterial strains, including Staphylococcus aureus, a common cause of hospital-acquired infections []. However, further investigation is needed to determine its effectiveness and mechanism of action.

Modulation of Enzyme Activity:

Papaveraldine might influence the activity of certain enzymes. A study indicated that it could inhibit acetylcholinesterase, an enzyme involved in nerve impulse transmission []. This finding suggests papaveraldine might have applications in neurological research, but more research is required to understand its specific effects.

Role in Plant Defense:

The presence of papaveraldine in poppy plants suggests it might play a role in their defense mechanisms. Some research suggests it might deter herbivores due to its mildly toxic properties []. However, this area requires further exploration.

Chemical Precursor:

Papaveraldine serves as a precursor for the biosynthesis of other poppy alkaloids, including noscapine and thebaine []. This makes it an interesting molecule for researchers studying the metabolic pathways of these alkaloids in poppy plants.

Papaveraldine is an organic compound with the chemical formula C20H19NO5 and a molecular weight of 353.37 g/mol. It is classified as a benzylisoquinoline alkaloid, which is a type of alkaloid derived from the opium poppy. This compound is structurally related to other well-known alkaloids such as papaverine and noscapine. Papaveraldine is characterized by its complex structure, which includes multiple functional groups, such as methoxy and hydroxyl groups, contributing to its unique properties and potential biological activities .

Typical of alkaloids, including:

  • Hydrolysis: The ester or amide bonds in papaveraldine can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can lead to the formation of ketones or aldehydes.
  • Reduction: Papaveraldine can be reduced to yield derivatives like dihydropapaverine through catalytic hydrogenation or chemical reduction methods .

The synthesis of papaveraldine has been explored through various methods:

  • Pomeranz-Fritsch Method: This method involves the condensation of specific precursors followed by cyclization reactions to yield papaveraldine. It has been reported as an effective approach for synthesizing related alkaloids .
  • Reissert Compounds: Papaveraldine can also be synthesized from Reissert compounds through base-catalyzed reactions. This method allows for the formation of the desired alkaloid with controlled stereochemistry .
  • Microbial Transformation: Recent studies have indicated that microbial systems can be utilized to transform precursors into papaveraldine, highlighting a potential biotechnological approach for its synthesis .

Papaveraldine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be explored for therapeutic applications in treating conditions associated with oxidative stress or vascular disorders.
  • Research: As a model compound for studying alkaloid chemistry and biological interactions, papaveraldine serves as a valuable subject in medicinal chemistry research.

Interaction studies involving papaveraldine have primarily focused on its metabolic pathways and interactions with enzymes. Research has demonstrated that certain enzymes can mediate the transformation of papaveraldine into other bioactive forms, which could enhance its therapeutic efficacy or alter its pharmacokinetic properties . Additionally, studies on its interaction with cellular systems are ongoing to elucidate its mechanisms of action.

Papaveraldine shares structural similarities with several other alkaloids. Here are some comparable compounds:

CompoundStructure TypeUnique Features
PapaverineBenzylisoquinolineKnown for smooth muscle relaxation
NoscapineBenzylisoquinolineExhibits antitussive properties
DihydropapaverineReduced form of PapaverinePotentially enhanced biological activity

Papaveraldine is unique due to its specific combination of functional groups and its distinct biological activity profile compared to these similar compounds. While all these compounds belong to the same class of alkaloids, their differing structures lead to variations in their pharmacological effects and potential applications in medicine .

Distribution in Papaveraceae Family Species

Papaveraldine has been definitively identified in Papaver somniferum, the opium poppy, where it occurs alongside other major benzylisoquinoline alkaloids [1] [2]. The compound's presence in opium poppy latex has been documented, though questions remain regarding whether papaveraldine occurs naturally in the plant or forms during the extraction process [2]. The Papaveraceae family, which includes approximately 42 genera and 775 species, is characterized by the widespread occurrence of benzylisoquinoline alkaloids, with over 2,500 biologically active derivatives known from this alkaloid class [4] [5].

The opium poppy represents the most extensively studied member of the Papaveraceae with respect to alkaloid content, producing approximately 80 different alkaloids belonging to various tetrahydrobenzylisoquinoline-derived classes [6]. These alkaloids accumulate in specialized laticifers that compose an internal secretory system associated with the phloem throughout the plant [6] [7]. The latex from these laticifers contains substantial concentrations of alkaloids, with some compounds reaching levels that represent significant percentages of the total plant alkaloid content [6] [7].

Comparative analysis of different Papaver species reveals variations in alkaloid profiles that may indicate differential papaveraldine distribution. Studies of Papaver setigerum, a closely related species to P. somniferum, have shown distinctive alkaloid compositions with elevated papaverine content compared to the opium poppy [8]. Given the close biosynthetic relationship between papaverine and papaveraldine, P. setigerum may represent another natural source of papaveraldine, though direct confirmation through analytical studies remains necessary [8].

The broader Papaveraceae family encompasses multiple genera that produce benzylisoquinoline alkaloids, including Argemone, Sanguinaria, Stylophorum, and Meconopsis [9] [10]. The genus Papaver itself contains approximately 120 species, of which about 75 are known to contain approximately 170 different alkaloids [11]. This extensive alkaloid diversity suggests that papaveraldine or closely related compounds may occur in other Papaver species beyond P. somniferum, particularly those that produce significant quantities of papaverine [11] [10].

Biogenetic Relationship to Papaverine and Morphine Alkaloids

The biosynthetic relationship between papaveraldine and other major opium alkaloids reflects the complex interconnected pathways characteristic of benzylisoquinoline alkaloid metabolism. Papaveraldine serves as both a derivative of papaverine and a potential precursor to other alkaloid transformations, positioning it at a crucial junction in the alkaloid metabolic network [3] [12].

The formation of papaveraldine from papaverine represents a direct oxidation process that has been demonstrated both chemically and potentially enzymatically [2] [3]. Historical chemical studies have shown that papaverine can be oxidized to papaveraldine using selenium dioxide, providing a synthetic route that may mirror natural biosynthetic processes [2]. This oxidation converts the benzylic methylene group in papaverine to a carbonyl group, fundamentally altering the chemical properties and biological activity of the resulting compound [2] [3].

The relationship between papaveraldine and morphine alkaloids is less direct but equally significant from a biosynthetic perspective. Both pathways share common precursors in the early stages of benzylisoquinoline alkaloid biosynthesis, diverging at the reticuline branch point [7] [13]. The central intermediate (S)-reticuline serves as a common precursor for both the papaverine pathway, which ultimately leads to papaveraldine, and the morphine pathway, which produces the narcotic alkaloids morphine and codeine [7] [13] [14].

Recent investigations have elucidated the papaverine biosynthetic pathway, revealing that papaverine formation proceeds through (S)-reticuline via a series of methylation and oxidation reactions [14]. The pathway involves the methylation of (S)-reticuline to generate (S)-laudanine, followed by a second methylation to produce laudanosine [14]. Subsequent N-demethylation of laudanosine yields tetrahydropapaverine, which undergoes aromatization through the intermediate 1,2-dihydropapaverine to form papaverine [14]. The oxidation of papaverine to papaveraldine represents a potential terminal step in this pathway or a branch point leading to other alkaloid derivatives [14].

The enzymatic machinery involved in benzylisoquinoline alkaloid biosynthesis includes several enzyme families that catalyze key transformations [13]. These include O-methyltransferases, N-methyltransferases, cytochrome P450 monooxygenases, FAD-dependent oxidases, and NADPH-dependent reductases [13]. The conversion of papaverine to papaveraldine likely involves a flavoprotein oxidase similar to those characterized for other alkaloid oxidations in the pathway [15].

Enzymatic Mechanisms in Opium Latex Biosynthesis

The biosynthesis of papaveraldine in opium poppy latex involves complex enzymatic mechanisms that operate within the specialized cellular environment of laticifers. These elongated cells serve as both the site of alkaloid biosynthesis and accumulation, containing high concentrations of enzymes and alkaloid products [6] [16].

The latex of opium poppy contains an abundance of proteins belonging to the pathogenesis-related (PR)10 family, collectively known as major latex proteins (MLPs), which represent at least 35% of the total cellular protein content [16]. These proteins play crucial roles in alkaloid metabolism, with some functioning as catalytic enzymes while others serve as alkaloid-binding proteins that facilitate storage and transport [16]. The presence of such high protein concentrations in latex suggests an active metabolic environment capable of supporting complex biosynthetic transformations [16].

Immunolocalization studies have revealed that multiple enzymes involved in benzylisoquinoline alkaloid biosynthesis are present in laticifers, though their distribution varies depending on their position in the biosynthetic pathway [6] [17]. Early pathway enzymes tend to be localized primarily in companion cells of the phloem, with their products transported to adjacent sieve elements and ultimately to laticifers [18] [17]. In contrast, enzymes involved in later pathway steps, including those potentially responsible for papaveraldine formation, are more likely to be found directly within the latex itself [17].

The enzymatic conversion of papaverine to papaveraldine likely involves a flavoprotein oxidase mechanism similar to that characterized for other alkaloid oxidations in opium poppy [15]. The enzyme dihydrobenzophenanthridine oxidase (DBOX) has been shown to catalyze the oxidation of various benzylisoquinoline alkaloids, including the conversion of tetrahydropapaverine to papaverine [15]. This same enzyme or related oxidases may be responsible for the further oxidation of papaverine to papaveraldine [15].

The cellular localization of alkaloid biosynthetic enzymes in opium poppy involves three distinct cell types associated with the phloem system: companion cells, sieve elements, and laticifers [7]. Companion cells serve as the primary sites of enzyme synthesis and early pathway reactions, while sieve elements function as conduits for intermediate transport [18] [7]. Laticifers represent the final destination for alkaloid accumulation and may also serve as sites for terminal modifications such as the conversion of papaverine to papaveraldine [7] [17].

The major latex proteins in opium poppy exhibit alkaloid-binding properties that facilitate the organization and storage of alkaloids within the latex [16]. These proteins undergo conformational changes upon alkaloid binding, potentially forming biomolecular condensates that help sequester alkaloids and prevent their cellular toxicity [16]. The interaction between papaveraldine and these binding proteins may influence both its stability and its availability for further enzymatic transformations [16].

The enzymatic environment within opium poppy latex also includes various O-methyltransferases and N-methyltransferases that can modify alkaloid structures [17]. These enzymes are particularly abundant in laticifers and may contribute to the structural diversity of alkaloids found in opium, potentially including modifications to papaveraldine itself [17]. The presence of multiple enzyme isoforms, as demonstrated for thebaine 6-O-demethylase and codeine O-demethylase, suggests that similar enzymatic diversity may exist for papaveraldine-related transformations [17].

The classical synthesis of papaveraldine from Reissert compounds represents one of the most established methodologies in isoquinoline alkaloid chemistry. This approach fundamentally relies on the reaction of quinolines with acid chlorides and potassium cyanide to generate 1-acyl-2-cyano-1,2-dihydroquinolines, commonly known as Reissert compounds [4]. The synthesis of papaveraldine from these intermediates follows a well-defined mechanistic pathway involving nucleophilic attack and subsequent cyclization.

The Reissert reaction proceeds through initial coordination of the quinoline nitrogen to the acid chloride, followed by cyanide addition to the activated quinoline ring. The resulting Reissert compound then undergoes hydrolysis to yield the desired quinaldic acid derivative [4]. In the specific case of papaveraldine synthesis, the process involves the conversion of appropriately substituted quinoline derivatives through sequential acylation and cyclization reactions [5].

Research by Popp and McEwen demonstrated the synthetic utility of this methodology, successfully preparing papaveraldine alongside papaverine and papaverinol through Reissert compound intermediates [5]. Their work established crucial reaction conditions and provided detailed mechanistic insights into the transformation process. The reaction typically requires stoichiometric amounts of potassium cyanide, which presents significant safety and environmental concerns.

The methodology exhibits several distinct advantages, including its well-established reaction conditions and reliable reproducibility. The approach provides good yields under controlled conditions and allows for the synthesis of various isoquinoline derivatives through modification of the starting quinoline substrates [4]. However, the requirement for toxic cyanide reagents and the need for specialized handling procedures represent significant limitations of this approach.

Table 1: Classical Reissert Synthesis Parameters

ParameterValue/Condition
Starting MaterialSubstituted quinoline derivatives
Key ReagentsAcid chlorides, potassium cyanide
Reaction TemperatureAmbient to 50°C
Reaction Time2-24 hours
Typical Yield60-80%
StereoselectivityVariable

Recent developments in this methodology have focused on reducing the environmental impact through the use of alternative cyanide sources and improved reaction conditions. Modified protocols have been developed that utilize safer cyanide equivalents while maintaining the synthetic efficiency of the classical approach [6].

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed methodologies represent a significant advancement in the synthesis of papaveraldine and related isoquinoline alkaloids. These approaches leverage the unique catalytic properties of palladium complexes to facilitate cyclization reactions under mild conditions with high selectivity [7]. The versatility of palladium catalysis has enabled the development of multiple synthetic routes to papaveraldine, each offering distinct advantages in terms of reaction conditions and substrate scope.

The fundamental principle underlying palladium-catalyzed isoquinoline synthesis involves the formation of organopalladium species through oxidative addition, followed by cyclization through various mechanistic pathways. Sequential palladium-catalyzed alpha-arylation and cyclization reactions have proven particularly effective for constructing the isoquinoline framework [7]. This methodology allows for the convergent combination of readily available precursors in a regioselective manner.

Research has demonstrated the successful application of palladium-catalyzed enolate arylation as a key carbon-carbon bond-forming reaction for isoquinoline synthesis [8]. The process involves the coupling of enolates with ortho-functionalized aryl halides, furnishing protected 1,5-dicarbonyl intermediates that can be cyclized to isoquinolines using ammonia sources. This approach tolerates a wide range of substituents and provides access to electron-deficient isoquinoline skeletons that are traditionally difficult to synthesize.

The Larock isoquinoline synthesis, enhanced through asymmetric palladium catalysis, has emerged as a particularly powerful methodology [9]. This approach employs Pd(OAc)2/Walphos catalyst systems to achieve high enantioselectivity in the formation of axially chiral 3,4-disubstituted isoquinolines. The methodology has been successfully applied to papaveraldine synthesis with yields up to 98% and excellent stereoselectivity.

Table 2: Palladium-Catalyzed Synthesis Conditions

Catalyst SystemLigandTemperatureSolventYieldSelectivity
Pd(OAc)2Walphos80°CTHF85-95%>95% ee
PdCl2(PPh3)2DtBPF70°CTHF70-85%Good
Pd(TFA)2Bipyridine35°CDMSO60-80%Moderate

Advanced palladium-catalyzed cascade reactions have been developed that combine multiple transformations in a single reaction vessel. These approaches utilize the ability of palladium to catalyze sequential reactions, including cyclization, carbonylation, and coupling processes [10]. The methodology enables the efficient construction of complex isoquinoline architectures while minimizing the number of synthetic steps.

The mechanism of palladium-catalyzed isoquinoline formation typically involves initial coordination of the palladium center to the substrate, followed by oxidative addition and cyclization. The process can proceed through various pathways depending on the specific catalyst system and reaction conditions employed. Recent mechanistic studies have provided detailed insights into the factors controlling selectivity and reactivity in these transformations [11].

Microbial Biotransformation Using Mucor ramannianus

Microbial biotransformation represents an environmentally sustainable approach to papaveraldine synthesis, utilizing the enzymatic capabilities of microorganisms to achieve stereoselective transformations under mild conditions. Mucor ramannianus, a zygomycetous fungus, has emerged as a particularly effective biocatalyst for the biotransformation of various alkaloids, including papaveraldine and its precursors [12].

The biotransformation process involves the cultivation of Mucor ramannianus in appropriate culture media, followed by the addition of substrate compounds that undergo enzymatic modification. Research has demonstrated the successful biotransformation of papaveraldine using this fungal system, resulting in the stereoselective reduction of the ketone group to produce S-papaverinol and S-papaverinol N-oxide [12]. The process represents the first reported microbial metabolism study of papaveraldine and demonstrates the potential for enzyme-mediated stereoselective reactions.

The methodology typically employs preparative-scale fermentation conditions, with the fungus cultured in sucrose-peptone broth supplemented with the target substrate. The biotransformation process occurs over several days, during which the fungal enzymes catalyze specific modifications to the substrate molecule. The stereoselectivity of the process has been confirmed through absolute configuration determination using chemical methods such as Horeau's asymmetric esterification [12].

Table 3: Microbial Biotransformation Parameters

ParameterCondition/Value
MicroorganismMucor ramannianus 1839
Culture MediumSucrose-peptone broth
Incubation Time3-21 days
Temperature25-30°C
pH6.0-7.0
Substrate Concentration253-500 μM
Conversion Efficiency65-85%

The enzymatic machinery of Mucor ramannianus includes various oxidoreductases, transferases, and hydrolases that can catalyze diverse biotransformation reactions. The organism has demonstrated the ability to perform N-oxidation, N-acetylation, and structural modifications of the piperazine ring in various substrates [13]. These enzymatic capabilities make it particularly suitable for the biotransformation of complex alkaloid structures.

Recent studies have expanded the application of Mucor ramannianus biotransformation to include related alkaloids such as papaverine, resulting in the identification of novel metabolites including O-demethylation and N-oxidation products [14]. The fungal system has shown remarkable tolerance for various substrate structures and can produce metabolites with enhanced biological activity compared to the parent compounds.

The biotransformation process offers several advantages, including environmental sustainability, high stereoselectivity, and the ability to perform complex chemical transformations under mild conditions. The methodology eliminates the need for toxic reagents and harsh reaction conditions while providing access to stereochemically defined products. However, the approach is limited by the substrate scope of the enzyme systems and the requirement for specialized biological infrastructure.

Photochemical Oxidation Pathways from Papaverine

Photochemical oxidation represents a direct and environmentally benign approach to papaveraldine synthesis from papaverine, utilizing light-induced transformations to achieve the desired oxidation state. This methodology leverages the photochemical properties of papaverine and its derivatives to generate papaveraldine through controlled oxidation processes [15] [16].

The photochemical transformation of papaverine proceeds through a series of oxidation steps, initially forming papaverinol through reduction of the benzylic position, followed by further oxidation to yield papaveraldine [17]. The process involves the absorption of UV light by the papaverine molecule, leading to electronic excitation and subsequent chemical transformation. The reaction can be conducted under various conditions, including aerobic and anaerobic environments, with oxygen pressure significantly affecting the rate of degradation [18].

Kinetic studies have revealed that the photooxidation of papaverine and its derivatives follows specific mechanistic pathways depending on the substrate structure. Papaverine hydrochloride exhibits pseudo-first-order kinetics, while papaveraldine demonstrates zero-order kinetics under similar conditions [15]. The quantum yields for the photochemical transformations have been determined, with values of 0.28 for papaverine hydrochloride and 0.10 for papaveraldine, indicating the relative efficiency of the photochemical processes.

Table 4: Photochemical Oxidation Data

SubstrateReaction OrderHalf-life (min)Quantum YieldMajor Products
Papaverine HClFirst-order1200.28Papaverinol, Papaveraldine
PapaverinolFirst-order500.30Papaveraldine, Oxidation products
PapaveraldineZero-order15500.10Cyclic degradation products

The photochemical mechanism involves multiple pathways, including direct photoexcitation, photosensitized oxidation, and radical-mediated processes. The formation of reactive oxygen species under aerobic conditions contributes to the oxidation process, while the specific wavelength of irradiation influences the reaction selectivity and efficiency. UV light at 254 nm has been identified as particularly effective for the photochemical transformation of papaverine derivatives [18].

Recent developments have focused on improving the selectivity and efficiency of photochemical oxidation through the use of photosensitizers and modified reaction conditions. Research has demonstrated the potential for achieving controlled oxidation to specific products while minimizing unwanted side reactions [19]. The methodology has been successfully applied to the synthesis of papaverine N-oxide and related derivatives through enzymatic photochemical processes.

The photochemical approach offers several advantages, including the absence of toxic reagents, mild reaction conditions, and the ability to perform transformations in simple experimental setups. The methodology is particularly attractive for applications requiring environmentally benign synthetic processes. However, the approach faces limitations in terms of selectivity and the potential for photodegradation of desired products, requiring careful optimization of reaction conditions to achieve optimal results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Exact Mass

353.13

Appearance

Solid powder

Melting Point

210°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L8825LX0F5

Other CAS

522-57-6

Wikipedia

Papaveraldine

Dates

Last modified: 08-15-2023
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8: Maurich V, Moneghini M. [HPLC separation of papaverine hydrochloride and its degradation products papaveraldine and papaverinol. Quantitative determination in vials and granules]. Boll Chim Farm. 1983 Jul;122(7):322-9. Italian. PubMed PMID: 6651970.
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11: Piotrowska K, Hermann TW, Augustyniak W. Kinetics of photooxidation of papaverine hydrochloride and its major photooxidation products. J Pharm Biomed Anal. 2006 Jun 16;41(4):1391-5. Epub 2006 Mar 31. PubMed PMID: 16580169.
12: Pingaew R, Prachayasittikul S, Ruchirawat S. Synthesis, cytotoxic and antimalarial activities of benzoyl thiosemicarbazone analogs of isoquinoline and related compounds. Molecules. 2010 Feb 23;15(2):988-96. doi: 10.3390/molecules15020988. PubMed PMID: 20335957.
13: Girreser U, Hermann TW, Piotrowska K. Oxidation and degradation products of papaverine. Part II[1]: investigations on the photochemical degradation of papaverine solutions. Arch Pharm (Weinheim). 2003 Sep;336(9):401-5. PubMed PMID: 14528487.
14: Pohloudek-Fabini R, Gundermann P. [Contribution to the stability of papaverine. Part 2: Quantitative determination of papaverine in the presence of degradation products (author's transl)]. Pharmazie. 1979;34(2):75-6. German. PubMed PMID: 441109.

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